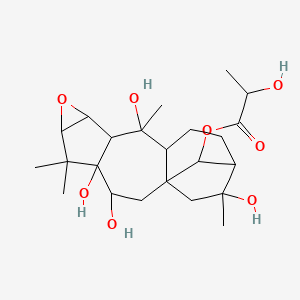
Asebotoxin III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asebotoxin III is a diterpenoid isolated from the leaves of Asebi, Pieris japonica.
Aplicaciones Científicas De Investigación
Pharmacological Research
Asebotoxin III has been investigated for its potential therapeutic applications due to its positive inotropic effects on cardiac muscle. Studies have shown that it enhances contractility in heart tissues, making it a candidate for further research in cardiovascular therapies .
Case Study: Positive Inotropic Effects
- Study Focus : The relationship between chemical structure and positive inotropic potency.
- Findings : this compound exhibited significant positive inotropic effects in isolated guinea pig heart tissues, demonstrating a strong correlation between its structure and cardiotonic potency (pD2 values) .
Toxicological Studies
Given its toxic nature, this compound is also studied extensively in toxicology. Research has documented cases of poisoning associated with the consumption of honey containing grayanotoxins, including this compound.
Case Study: Human Intoxication
- Incident Overview : Several cases of "mad honey disease" have been reported following the consumption of honey from Rhododendron species.
- Symptoms Documented : Symptoms included dizziness, bradycardia, and hypotension, with this compound being detected in patient samples .
Agricultural Applications
This compound has been explored for its insecticidal properties. The compound exhibits antifeedant activity against certain pests, making it a potential candidate for natural pesticide development.
Case Study: Insecticidal Properties
- Research Findings : The use of grayanane-containing extracts as insecticides has been proposed, highlighting the ecological role of this compound in pest management strategies .
Table 1: Summary of Toxicological Effects
Table 2: Pharmacological Profiles
Propiedades
Número CAS |
28894-73-7 |
|---|---|
Fórmula molecular |
C23H36O8 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
(3,4,10,15-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-17-yl) 2-hydroxypropanoate |
InChI |
InChI=1S/C23H36O8/c1-10(24)18(26)31-16-11-6-7-12-21(5,28)15-14-17(30-14)19(2,3)23(15,29)13(25)8-22(12,16)9-20(11,4)27/h10-17,24-25,27-29H,6-9H2,1-5H3 |
Clave InChI |
PTPFNNBWQYPEKV-ITNXZKQQSA-N |
SMILES |
CC(C(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)C5C(C4(C)C)O5)O)O)CC2(C)O)O |
SMILES canónico |
CC(C(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)C5C(C4(C)C)O5)O)O)CC2(C)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
acebotoxin III asebotoxin I asebotoxin III |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















